molecular formula C14H10BrN B1279143 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 50670-51-4

4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1279143
CAS No.: 50670-51-4
M. Wt: 272.14 g/mol
InChI Key: RGZWLQDGQDLMJX-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of biphenyl, where a bromomethyl group is attached to one phenyl ring and a carbonitrile group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves the bromination of 4’-methyl-[1,1’-biphenyl]-4-carbonitrile. One common method involves the use of brominating agents such as bromine (Br2) or hydrogen bromide (HBr) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent . The reaction is carried out in an organic solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of safer brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide can also be employed to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4’-formyl-[1,1’-biphenyl]-4-carbonitrile.

    Reduction: The carbonitrile group can be reduced to form amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a bromomethyl group and a carbonitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[4-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZWLQDGQDLMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456311
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-51-4
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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